1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline
説明
製法
合成経路と反応条件
1954U89の合成は、適切なキナゾリン誘導体から始まり、複数の手順を伴います。主要な手順には以下が含まれます。
ピロロキナゾリンコアの形成: これは通常、適切な前駆体を含む環化反応によって達成されます。
1-エチルプロピル基の導入: この手順では、制御された条件下でのアルキル化反応が行われます。
工業生産方法
1954U89の工業生産は、収率と純度を高めるために合成経路の最適化を伴う可能性があります。これには以下が含まれます。
環化反応とアルキル化反応のスケールアップ: .
精製工程: 再結晶やクロマトグラフィーなどの技術を利用して、所望の純度レベルを実現します。
特性
CAS番号 |
150057-49-1 |
|---|---|
分子式 |
C16H21N5 |
分子量 |
283.37 g/mol |
IUPAC名 |
8-methyl-7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C16H21N5/c1-4-10(5-2)21-9(3)8-11-13(21)7-6-12-14(11)15(17)20-16(18)19-12/h6-8,10H,4-5H2,1-3H3,(H4,17,18,19,20) |
InChIキー |
YBHNZQJIFKDDHM-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C |
正規SMILES |
CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C |
他のCAS番号 |
150057-49-1 |
同義語 |
1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo-(3,2-f)quinazoline 1954U89 |
製品の起源 |
United States |
準備方法
Preparation of 8-Methylquinazoline Intermediate
The synthesis begins with the preparation of 2,4-diamino-6-methylquinazoline, as outlined below:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Methylanthranilic acid, guanidine carbonate, polyphosphoric acid, 180°C, 4 h | 68% | |
| 2 | Nitration (HNO₃/H₂SO₄, 0°C), followed by Pd/C hydrogenation | 52% |
The methyl group at the 8-position is introduced during the initial cyclization step using 4-methylanthranilic acid, ensuring regioselectivity.
Pyrrolo Ring Cyclization
The quinazoline intermediate undergoes cyclization to form the tricyclic system:
Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) affords the core structure in 61% yield.
This step achieves a 44% yield, with unreacted starting material recoverable via column chromatography.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Data from US4288595A indicate that polar aprotic solvents (e.g., DMF, THF) enhance alkylation efficiency compared to non-polar alternatives. Catalytic amounts of iodine improve regioselectivity during nitration steps.
Temperature Dependence
Cyclization yields correlate strongly with temperature:
| Temperature (°C) | Yield (%) |
|---|---|
| 120 | 38 |
| 140 | 61 |
| 160 | 59 |
Optimal cyclization occurs at 140°C, beyond which decomposition predominates.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.
Comparative Analysis with Related Compounds
The 1-ethylpropyl side chain confers enhanced lipid solubility compared to shorter alkyl analogs, as evidenced by logP values:
| Compound | logP |
|---|---|
| 7-Methyl analog | 1.2 |
| 7-(1-Ethylpropyl) analog | 2.8 |
| 7-Phenyl analog | 3.1 |
This property correlates with improved bioavailability, as observed in pharmacokinetic studies .
化学反応の分析
科学研究への応用
1954U89は、さまざまな分野での応用について広く研究されてきました。
化学: ジヒドロ葉酸還元酵素の強力な阻害剤として、酵素阻害や薬物設計に関連する研究で使用されています。
生物学: ジヒドロ葉酸還元酵素阻害の細胞プロセスへの影響を研究するために使用されます。
科学的研究の応用
Inhibition of Dihydrofolate Reductase
The primary application of 1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline is as a potent inhibitor of dihydrofolate reductase . This inhibition is crucial in the context of cancer therapy, as many chemotherapeutic agents target rapidly dividing cells by disrupting their ability to synthesize DNA. The compound's lipid solubility enhances its bioavailability and effectiveness in various biological systems .
Pharmacokinetics
Research has demonstrated that 1954U89 exhibits favorable pharmacokinetic properties. Studies involving male beagle dogs and CD rats have shown that the compound has a mean plasma half-life of approximately 3.2 hours after intravenous administration and 4.2 hours after oral administration in dogs. In rats, the average total-body clearance was significantly higher, indicating species-specific differences in metabolism and elimination . The bioavailability was reported to be 54% in dogs and 16% in rats, suggesting that while the compound can be effectively absorbed in certain models, variations exist across species .
Case Studies
Several studies have highlighted the effectiveness of 1954U89 in preclinical settings:
- Study on Cancer Cells : A study demonstrated that 1954U89 effectively inhibited cell growth in various cancer cell lines by blocking the DHFR pathway, leading to reduced nucleotide synthesis and subsequent apoptosis .
- Combination Therapies : Research has explored the use of 1954U89 in combination with other chemotherapeutic agents, showing enhanced efficacy compared to monotherapy. This combination approach could potentially mitigate resistance mechanisms observed in cancer treatment .
Potential for Drug Development
The structural characteristics of 1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline make it an attractive candidate for further drug development. Its unique mechanism of action and favorable pharmacokinetics position it as a potential lead compound for new therapeutic agents targeting DHFR-related pathways.
Data Table: Pharmacokinetic Properties
| Parameter | Value (Dogs) | Value (Rats) |
|---|---|---|
| Mean Plasma Half-Life (IV) | 3.2 hours | N/A |
| Mean Plasma Half-Life (Oral) | 4.2 hours | N/A |
| Total Body Clearance (IV) | 2.4 L/h/kg | 12 L/h/kg |
| Total Body Clearance (Oral) | 4.5 L/h/kg | 77 L/h/kg |
| Bioavailability | 54% | 16% |
作用機序
1954U89は、ジヒドロ葉酸をテトラヒドロ葉酸に還元する酵素であるジヒドロ葉酸還元酵素を阻害することによって作用します。この阻害は、チミジル酸、プリン、および特定のアミノ酸の合成を阻害し、DNA合成と細胞分裂の阻害につながります。含まれる分子標的と経路には以下が含まれます。
ジヒドロ葉酸還元酵素: 1954U89の主要な標的。
チミジル酸合成経路: この経路の阻害は、DNA合成の減少につながります。
類似化合物との比較
類似化合物
メトトレキセート: がん治療で使用されるもう1つのジヒドロ葉酸還元酵素阻害剤。
トリメトプリム: ジヒドロ葉酸還元酵素も阻害する抗生物質。
ピリトレキシン: 類似の特性を持つ非古典的なジヒドロ葉酸還元酵素阻害剤。
1954U89の独自性
1954U89は、高い脂溶性とジヒドロ葉酸還元酵素の強力な阻害作用により独自です。 他のいくつかの阻害剤とは異なり、動物モデルにおいて有意なバイオアベイラビリティと薬物動態特性を示すことが示されており、さらなる研究と潜在的な治療的用途のための貴重な化合物となっています .
生物活性
1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline, also known as 1954U89, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and cell proliferation. The compound's unique structure and mechanism of action make it a significant focus in pharmaceutical research.
- Molecular Formula : C16H21N5
- Molecular Weight : 283.37 g/mol
- IUPAC Name : 8-methyl-7-(1-ethylpropyl)-7H-pyrrolo(3,2-f)quinazoline-1,3-diamine
- CAS Number : 150057-49-1
The primary mechanism of action for 1954U89 involves the inhibition of DHFR, which is critical in the reduction of dihydrofolate to tetrahydrofolate. This process is vital for the synthesis of thymidylate and purines, which are necessary for DNA replication and cell division. By inhibiting DHFR, 1954U89 disrupts these pathways, leading to impaired cellular proliferation.
Antimicrobial Activity
Research has demonstrated that 1954U89 exhibits potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In studies involving murine models, the compound showed significant therapeutic effects against systemic infections caused by MRSA .
Table 1: Antibacterial Efficacy of 1954U89
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 25 | |
| Escherichia coli | 20 | |
| Klebsiella pneumoniae | 22 |
Anticancer Activity
In addition to its antibacterial properties, 1954U89 has shown promise in cancer treatment. A study indicated that the compound exhibited strong efficacy in a murine model of breast cancer, outperforming traditional chemotherapeutic agents like taxol . This suggests that it may serve as a potential candidate for developing new cancer therapies.
Table 2: Anticancer Activity Comparison
| Compound | Model Type | Efficacy | Reference |
|---|---|---|---|
| 1954U89 | Murine Breast Cancer | Better than Taxol | |
| Taxol | Murine Breast Cancer | Standard Efficacy |
Pharmacokinetics
The pharmacokinetic profile of 1954U89 has been evaluated in animal models. In beagle dogs and rats, the compound demonstrated favorable bioavailability and pharmacokinetic parameters. For instance:
- Half-life (Dogs) :
- Intravenous: hours
- Oral: hours
- Bioavailability (Dogs) :
- Bioavailability (Rats) : .
Case Studies
Several case studies have highlighted the effectiveness of 1954U89 in treating infections and cancer:
-
Case Study on MRSA Infection :
- A murine model was infected with MRSA and treated with varying doses of 1954U89.
- Results showed a significant reduction in bacterial load compared to controls.
- Case Study on Breast Cancer :
Q & A
Q. What experimental strategies address contradictory data in target engagement studies (e.g., DHFR vs. TS inhibition)?
- Methodological Answer : Discrepancies in IC50 values between enzyme assays and cell-based models require: (i) Metabolic rescue experiments : Supplementation with thymidine or folate derivatives to bypass inhibited pathways. (ii) Genetic knockout models : Comparing compound efficacy in E. coli ΔfolA (DHFR-deficient) vs. ΔthyA (TS-deficient) strains. (iii) Isothermal titration calorimetry (ITC) : Quantify binding affinities to resolve off-target effects .
Q. How can structural modifications enhance antimicrobial efficacy while reducing cytotoxicity?
- Methodological Answer : Rational design focuses on: (i) Side-chain optimization : Replacing the 1-ethylpropyl group with smaller alkyl chains (e.g., isopropyl) to improve solubility. (ii) Heterocyclic fusion : Introducing triazole or pyrazole moieties at the 3-position to enhance DHFR binding (see [1,2,4]triazolo[4,3-a]quinazoline derivatives as precedents). (iii) SAR studies : Systematic evaluation of substituent effects on MIC values against Gram-negative pathogens .
Q. What methodologies validate synergistic interactions between this compound and sulfonamides (e.g., sulfamethoxazole)?
- Methodological Answer : (i) Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) in vitro. (ii) Time-kill curves : Assess bactericidal effects at sub-MIC concentrations. (iii) In vivo validation : Use murine peritoneal infection models with co-administration of SMZ and the compound, monitoring bacterial load reduction and survival rates .
Q. How can researchers evaluate species-specific differences in pharmacokinetic profiles?
- Methodological Answer : Comparative PK studies in rodents vs. higher mammals (e.g., dogs) involve: (i) Plasma stability assays : Monitor degradation rates using the HPLC method . (ii) Tissue distribution studies : Radiolabeled compound tracking via scintillation counting. (iii) Allometric scaling : Correlate clearance rates with body mass to predict human dosing .
Q. What strategies mitigate resistance development in bacterial models?
- Methodological Answer : (i) Serial passage assays : Expose bacteria to sublethal doses over 20+ generations, monitoring MIC shifts. (ii) Whole-genome sequencing : Identify mutations in folA (DHFR) or thyA (TS) genes. (iii) Efflux pump inhibition : Co-administration with efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .
Data Presentation Guidelines
- Structural Data : Include crystallographic parameters (e.g., PDB ID for DHFR co-crystals) and NMR chemical shifts .
- Biological Data : Report MIC values with CLSI/EUCAST guidelines and specify bacterial strain origins .
- Statistical Analysis : Use two-way ANOVA for synergy studies and Kaplan-Meier survival curves in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
